Isomartynoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isomartynoside is a natural compound with significant medicinal properties . It is a phenylpropanoid glycoside that can be found in Galeopsis pubescens . It has shown inhibition against the angiotensin-converting enzyme (ACE) activities, with an IC50 value of 505±26.7μg/ml . This suggests that it may have an antihypertensive effect. Isomartynoside also shows obvious anti-fatigue activity .

Molecular Structure Analysis

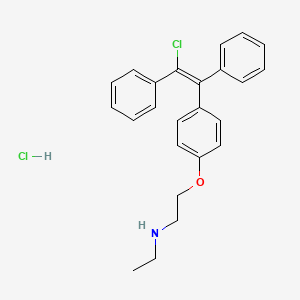

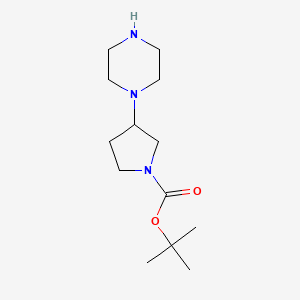

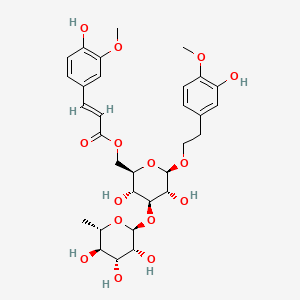

The molecular structure of Isomartynoside is C31H40O15 . Its molecular weight is 652.64 .Aplicaciones Científicas De Investigación

HIV-1 Integrase Inhibitor

Isomartynoside is one of the seven phenylpropanoid glycosides isolated from Clerodendron trichotomum . It has been found that some of these compounds show potent inhibitory activities against HIV-1 integrase . This enzyme is essential for the life cycle of HIV, and inhibiting it can prevent the virus from replicating.

Antioxidant Activity

Isomartynoside, along with other phenylethanoid glycosides, has been found in Galeopsis bifida, a plant deeply embedded in the ethnomedical tradition of Asian healers . The extract of this plant has demonstrated antioxidant potential against free radicals . This suggests that Isomartynoside could potentially be used in the development of antioxidant therapies.

Pharmacokinetics Research

Although not specific to Isomartynoside, iridoids (a class of compounds that Isomartynoside belongs to) are a focus of pharmacokinetics research . This involves studying how these compounds are absorbed, distributed, metabolized, and excreted in the body . Understanding these processes can help in the development of effective drug delivery systems.

Chemotaxonomic Significance

Isomartynoside, along with other phenylethanoid glycosides, has been found to have potential chemotaxonomic significance in the Lamiaceae family and Galeopsis genus . This means that the presence of these compounds can be used to classify and identify plants within these groups.

Mecanismo De Acción

Target of Action

Isomartynoside is a potent angiotensin-converting enzyme (ACE) inhibitor . ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting ACE, isomartynoside can potentially reduce the production of angiotensin II, a potent vasoconstrictor, thereby exerting antihypertensive effects .

Pharmacokinetics

As a glycoside, it is likely that isomartynoside undergoes hydrolysis in the body to release its aglycone and sugar moieties, which may then be further metabolized or excreted .

Result of Action

The primary result of isomartynoside’s action is a reduction in blood pressure due to its ACE inhibitory activity . This can be beneficial in the management of conditions such as hypertension. Additionally, isomartynoside has been shown to have anti-inflammatory properties .

Safety and Hazards

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O15/c1-15-24(35)26(37)27(38)31(44-15)46-29-25(36)22(14-43-23(34)9-6-16-4-7-18(32)21(13-16)41-3)45-30(28(29)39)42-11-10-17-5-8-20(40-2)19(33)12-17/h4-9,12-13,15,22,24-33,35-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29-,30+,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTBVWKAIZBSRS-ZXLVUZSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)OC)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)OC)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isomartynoside | |

Q & A

Q1: What is isomartynoside and where is it found?

A1: Isomartynoside is a phenylpropanoid glycoside found naturally in various plant species. It has been isolated from Plantago major subsp. intermedia [], Callicarpa nudiflora [, ], Pedicularis rex [, ], Schnabelia tetradonta [], Verbascum atlanticum [], Buddleja davidii [], Buddleja albiflora [], Pedicularis dichotoma [], Rehmannia glutinosa [, ], Callicarpa arborea [], Pedicularis cephalantha [], Pedicularis sibthorpii [], and Galeopsis pubescens [].

Q2: What are the known biological activities of isomartynoside?

A2: While the specific mechanisms of action are still under investigation, research suggests that isomartynoside exhibits antioxidant [] and potential anti-fatigue properties [].

Q3: How does isomartynoside demonstrate its antioxidant activity?

A3: In a study using Plantago major subsp. intermedia extracts, isomartynoside displayed significant antioxidant activity through several mechanisms, including:

- Inhibition of lipid peroxidation: Isomartynoside effectively protected against lipid peroxidation, indicating its ability to neutralize reactive oxygen species (ROS) and protect cell membranes. []

- ABTS cation radical scavenging: Isomartynoside demonstrated strong scavenging activity against ABTS cation radicals, further supporting its ability to neutralize harmful free radicals. []

- Cupric reducing antioxidant capacity: Isomartynoside exhibited potent cupric reducing capacity, indicating its ability to donate electrons and act as an effective reducing agent. []

Q4: Are there any studies investigating the anti-fatigue properties of isomartynoside?

A4: A study on Pedicularis dichotoma revealed that verbascoside, a compound structurally related to isomartynoside, demonstrated promising anti-fatigue effects in mice. Further research is needed to determine if isomartynoside shares this activity. []

Q5: What is the chemical structure of isomartynoside?

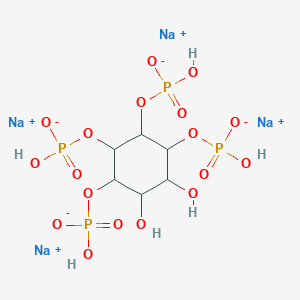

A5: Isomartynoside is a phenylpropanoid glycoside composed of a caffeic acid moiety linked to a rhamnose-glucose disaccharide. It is structurally similar to martynoside, another phenylpropanoid glycoside, differing only in the glycosidic linkage of the rhamnose unit.

Q6: Is there any spectroscopic data available for isomartynoside?

A6: While specific spectroscopic data is not provided in the abstracts, the structures of compounds isolated from various plant sources, including isomartynoside, were elucidated using a combination of spectroscopic techniques. These techniques likely included Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), and optical rotation measurements. [, , , , , , , , , , , , , ]

Q7: Are there any studies on the stability or formulation of isomartynoside?

A7: Currently, there is limited information available regarding the stability, formulation, or specific applications of isomartynoside. Further research is needed to investigate these aspects.

Q8: What analytical methods are used to characterize and quantify isomartynoside?

A8: Researchers have employed various analytical methods for the isolation, identification, and quantification of isomartynoside. These include:

- Chromatographic techniques: Several chromatographic techniques are commonly used, including silica gel column chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), preparative HPLC, and Sephadex LH-20 column chromatography. [, , , , , , , , , , , , ]

- Spectroscopic analysis: NMR, HRESI-MS, and optical rotation measurements are commonly used for structural characterization. [, , , , , , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.